molecular formula C8H11NO3 B1287804 methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 362703-30-8

methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1287804
CAS No.: 362703-30-8
M. Wt: 169.18 g/mol
InChI Key: ZOCVBMSJKWEGQO-UHFFFAOYSA-N
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Description

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is primarily explored for its potential as a pharmacological agent due to its affinity for cannabinoid receptors. Research indicates that derivatives of this compound show significant binding affinities for CB1 receptors, suggesting its utility in developing imaging agents and therapeutic drugs targeting the endocannabinoid system.

Key Findings:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders.
  • Receptor Binding : It exhibits promising binding affinities (Ki values) for cannabinoid receptors, with one derivative showing a Ki value of 62 nM for CB1 receptors, highlighting its potential as a PET radioligand for imaging applications .

Development of Radioligands

The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as positron emission tomography (PET) radioligands. These compounds are designed to improve metabolic resistance and reduce lipophilicity, making them suitable candidates for imaging brain CB1 receptors.

Case Study:

  • A study developed several derivatives aimed at enhancing the pharmacokinetic properties of imaging agents. One derivative showed high affinity for CB1 receptors while maintaining low CNS penetration, thus minimizing side effects .

The following table summarizes the biological activity of this compound compared to related compounds:

CompoundTarget ReceptorKi Value (nM)Notes
This compoundCB162Potential PET radioligand
Derivative 9mTSPO29Higher affinity than CB1
Derivative 9nCB115.7High selectivity for CB1

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemical Reactions:

  • Oxidation : Converts the compound to corresponding carboxylic acids or other oxidized derivatives.
  • Reduction : Can reduce the nitrile group to primary amines.
  • Substitution : The nitrile group can be replaced by other functional groups through nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . It can also interact with cellular receptors and signaling pathways, influencing biological processes .

Biological Activity

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS Number: 362703-30-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11NO3C_8H_{11}NO_3 and a molecular weight of 169.18 g/mol. Its structure includes a tetrahydropyran ring, a cyano group, and a carboxylate ester, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyano group serves as an electrophile, allowing the compound to participate in nucleophilic attacks, while the carboxylate group can form hydrogen bonds, enhancing binding affinity to target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It exhibits affinity for cannabinoid receptors, particularly CB1 receptors, with reported binding affinities (Ki values) indicating its potential as a pharmacological agent.

Affinity for Cannabinoid Receptors

Research indicates that this compound derivatives demonstrate significant binding affinities for CB1 receptors. One study reported a Ki value of 62 nM for the corresponding derivative, highlighting its potential in developing ligands for imaging or therapeutic applications targeting the endocannabinoid system .

Case Studies and Research Findings

  • JAK1 Inhibition : A related study identified imidazo-pyrrolopyridines as potent JAK1 inhibitors, suggesting that compounds with similar structural motifs to this compound may also exhibit anti-inflammatory properties through JAK1 inhibition .
  • PET Radioligands Development : The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as PET radioligands. These compounds showed reduced lipophilicity and improved metabolic resistance, making them suitable candidates for imaging brain CB1 receptors .
  • Pharmacological Profiles : Various derivatives were synthesized and tested for their pharmacological profiles, revealing a spectrum of activities including receptor selectivity shifts based on minor structural modifications .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

CompoundTarget ReceptorKi Value (nM)Notes
This compoundCB162Potential PET radioligand
Derivative 9mTSPO29Higher affinity than CB1
Derivative 9nCB115.7High selectivity for CB1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via oxalate ester intermediates. For example, ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate (a structural analog) is prepared using DMAP, triethylamine, and ethyl chloro-oxoacetate in THF, followed by column chromatography (SiO₂, 15% EtOAc in pentane) . For the cyano-substituted derivative, nitrile introduction may involve nucleophilic substitution or cyanation reactions under anhydrous conditions (e.g., using KCN or TMSCN with catalytic Lewis acids). Key parameters include temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of the nitrile group.

Q. How can the purity and structural integrity of this compound be validated in a research setting?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC : Assess purity (>95% as per for analogs) with reverse-phase C18 columns and acetonitrile/water gradients.
  • NMR : Confirm the presence of the cyano group (¹³C NMR: δ ~115–120 ppm) and ester carbonyl (¹³C NMR: δ ~165–170 ppm).
  • FT-IR : Verify nitrile absorption (~2240 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, amber vials under nitrogen to prevent moisture absorption and thermal degradation. The compound is sensitive to light and humidity, which may hydrolyze the ester or cyan group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-cyano and 4-ester substituents influence reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT) can map charge distribution, while experimental kinetic assays under varying pH (e.g., acidic/basic hydrolysis) quantify substituent effects. For example, compare hydrolysis rates of this compound with non-cyano analogs .

Q. What computational tools are effective for predicting synthetic pathways or reaction mechanisms involving this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose retrosynthetic routes. For mechanistic insights, use Gaussian or ORCA for transition-state modeling. Example: Simulate the activation energy for cyano group participation in [4+2] cycloadditions or nucleophilic substitutions .

Q. How can this compound serve as a building block in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?

  • Methodological Answer : The tetrahydropyran core is a common scaffold in drug design. Functionalize the ester via hydrolysis to carboxylic acid (e.g., LiOH/H₂O/THF) for amide coupling. The cyano group can be reduced to an amine (H₂/Pd-C or BH₃·THF) for further derivatization. Case study: Analogous tetrahydro-2H-pyran derivatives are intermediates in antiviral agents (e.g., HCV protease inhibitors) .

Q. Contradictions and Limitations

  • Synthesis Yields : reports 84% yield for ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate, but nitrile introduction may reduce efficiency due to steric hindrance.
  • Biological Activity : While tetrahydropyran derivatives show anti-inflammatory properties (), the cyano-ester analog lacks direct pharmacological data, necessitating further studies.

Properties

IUPAC Name

methyl 4-cyanooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCVBMSJKWEGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587389
Record name Methyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362703-30-8
Record name 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362703-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyanooxane-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80587389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyanooxane-4-carboxylate
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Synthesis routes and methods

Procedure details

Methyl cyanoacetate (2.50 mL, 28.3 mmol) and 2-bromoethyl ether (4.63 mL, 36.8 mol) were dissolved in acetone (50 ml). To this, potassium carbonate (9.78 g, 70.8 mmol) was added and the mixture was heated to reflux for 8 hours. The reaction mixture was filtered and the mother liquid was concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to give methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (2.93 g, yield: 61%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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